3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
CAS No.:
Cat. No.: VC17286848
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2O |
|---|---|
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
| Standard InChI | InChI=1S/C11H9ClN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2 |
| Standard InChI Key | IFOGCNXWVUHRHB-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C1C(=NO2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The pyrrolo[3,2-d]isoxazole framework consists of a five-membered pyrrole ring fused to a four-membered isoxazole ring, creating a bicyclic system with partial unsaturation. The 3-chlorophenyl group at position 3 introduces steric and electronic modifications that influence reactivity and interactions with biological targets.
Key Structural Features
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Fused Ring System: The pyrrole-isoxazole fusion confers rigidity and planar geometry, enhancing π-π stacking interactions with aromatic residues in biological targets.
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Chlorophenyl Substituent: The electron-withdrawing chlorine atom at the meta position increases electrophilicity, potentially improving binding affinity to hydrophobic enzyme pockets .
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Hydrogen Bond Acceptors: The isoxazole oxygen and pyrrole nitrogen serve as hydrogen bond acceptors, critical for molecular recognition .
Synthesis and Structural Modification
Cycloaddition Strategies
Pyrroloisoxazoles are typically synthesized via [3+2] cycloaddition reactions. For example, tosylmethyl isocyanide reacts with styrylisoxazoles under basic conditions to yield polysubstituted pyrrole-isoxazole hybrids . Adapting this method, the 3-chlorophenyl derivative could be synthesized through:
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Alkyne Functionalization: Introducing a 3-chlorophenylacetylene precursor.
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Cycloaddition: Reacting with a nitrile oxide generated in situ from hydroximinoyl chloride.
Optimized Reaction Conditions
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Solvent: Dichloromethane or THF.
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Catalyst: Triethylamine or DBU.
Post-Synthetic Modifications
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Oxidation: Selective oxidation of the dihydropyrrole ring could yield fully aromatic systems, altering electronic properties.
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Substitution: Electrophilic aromatic substitution at the phenyl ring (e.g., nitration, sulfonation) to diversify functionality .
Biological Activities and Mechanisms
Comparative Bioactivity
| Compound | IC₅₀ (NF-κB Inhibition) | Selectivity Index (vs. COX-2) |
|---|---|---|
| 3-Phenyl derivative | 1.2 µM | 12.4 |
| 4-Chloro-3-CF₃-phenyl derivative | 0.8 µM | 18.9 |
| Predicted 3-Chlorophenyl variant | ~1.0 µM | ~15.0 |
Anticancer Activity
Pyrroloisoxazoles inhibit cyclin-dependent kinases (CDKs) by competing with ATP binding. Molecular docking studies suggest the chlorophenyl group forms hydrophobic interactions with CDK2’s allosteric pocket .
Applications in Medicinal Chemistry
Lead Optimization
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Bioisosteric Replacement: Replacing the phenyl group with chlorophenyl improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in hepatic microsomes) .
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Prodrug Design: Esterification of the isoxazole oxygen enhances oral bioavailability .
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PLGA) reduces off-target effects. In vitro, nanoformulations of chlorophenyl derivatives show 3-fold higher uptake in cancer cells vs. normal cells .
Comparison with Structural Analogues
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